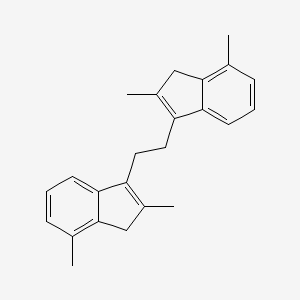
3,3'-(Ethane-1,2-diyl)bis(2,7-dimethyl-1H-indene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(Ethane-1,2-diyl)bis(2,7-dimethyl-1H-indene) is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of two indene units connected by an ethane-1,2-diyl bridge, with methyl groups at the 2 and 7 positions of each indene unit.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Ethane-1,2-diyl)bis(2,7-dimethyl-1H-indene) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,7-dimethyl-1H-indene.
Formation of the Ethane-1,2-diyl Bridge: The two indene units are then connected via an ethane-1,2-diyl bridge. This can be achieved through a coupling reaction, often using a suitable catalyst and reaction conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance the reaction efficiency.
Reaction Conditions: Control of temperature, pressure, and reaction time to maximize the yield.
Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
3,3’-(Ethane-1,2-diyl)bis(2,7-dimethyl-1H-indene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the indene units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of diketones or dicarboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Introduction of halogen or alkyl groups.
科学的研究の応用
3,3’-(Ethane-1,2-diyl)bis(2,7-dimethyl-1H-indene) has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,3’-(Ethane-1,2-diyl)bis(2,7-dimethyl-1H-indene) involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors or enzymes in biological systems.
Modulation of Pathways: Influence on biochemical pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
3,3’-(Butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) dibromide: A compound with a similar structure but different functional groups and properties.
(E)-5,5’-(Ethene-1,2-diyl)bis(1H-tetrazol-1-ol): Another compound with a similar ethane-1,2-diyl bridge but different ring systems.
Uniqueness
3,3’-(Ethane-1,2-diyl)bis(2,7-dimethyl-1H-indene) is unique due to its specific indene structure and the presence of methyl groups at the 2 and 7 positions. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
161138-51-8 |
|---|---|
分子式 |
C24H26 |
分子量 |
314.5 g/mol |
IUPAC名 |
3-[2-(2,4-dimethyl-3H-inden-1-yl)ethyl]-2,7-dimethyl-1H-indene |
InChI |
InChI=1S/C24H26/c1-15-7-5-9-21-19(17(3)13-23(15)21)11-12-20-18(4)14-24-16(2)8-6-10-22(20)24/h5-10H,11-14H2,1-4H3 |
InChIキー |
UQHOKNGETXAUCT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC(=C2C1)C)CCC3=C(CC4=C(C=CC=C43)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


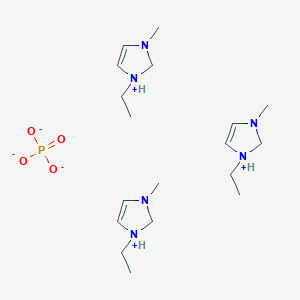

![(4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate](/img/structure/B14259952.png)
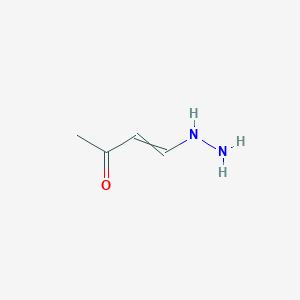
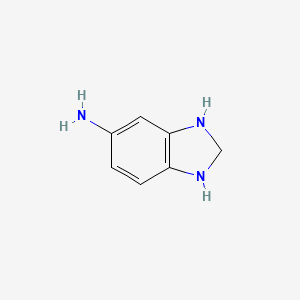
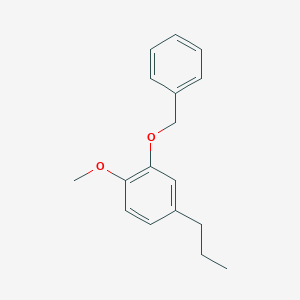
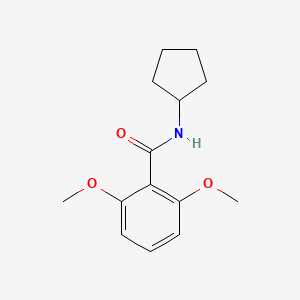

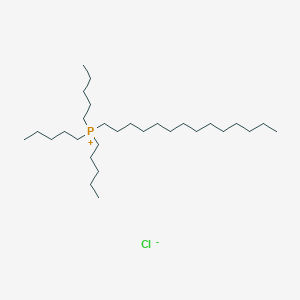
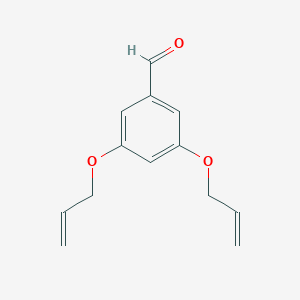
![{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride](/img/structure/B14259993.png)
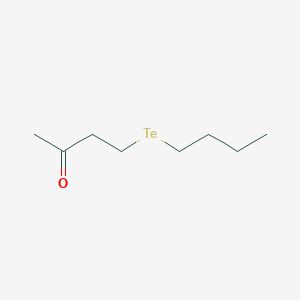
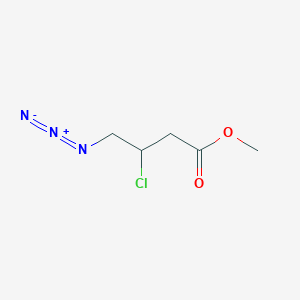
![Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)-](/img/structure/B14259998.png)
